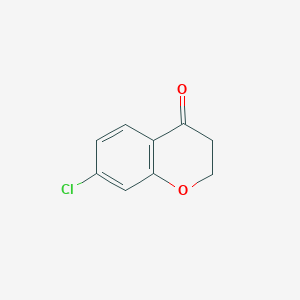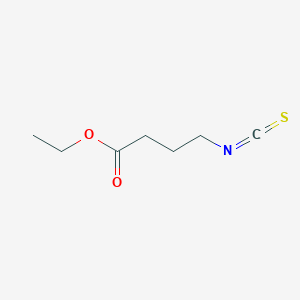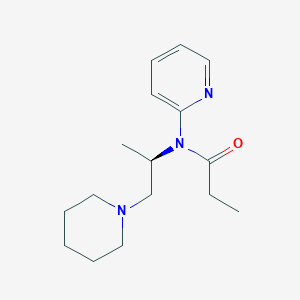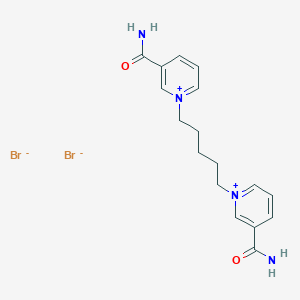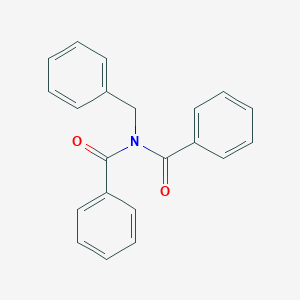
Benzamide, N-benzoyl-N-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-benzoyl-N-(phenylmethyl)-, is a widely used organic compound in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Benzamide has various applications in the field of chemistry, biochemistry, and pharmacology.
作用机制
Benzamide acts as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. Benzamide also acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of genes that are involved in cell differentiation and apoptosis.
生化和生理效应
Benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP and HDAC. Benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
Benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Benzamide is also stable under normal laboratory conditions. However, benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Benzamide is also toxic and should be handled with care.
未来方向
There are several future directions for research on benzamide. One area of research is the development of new synthetic methods for benzamide and its derivatives. Another area of research is the identification of new targets for benzamide in cancer cells. Benzamide has also been shown to have potential as an anti-inflammatory agent, and further research in this area is warranted. Finally, benzamide has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, and further research in this area is needed.
Conclusion:
In conclusion, benzamide is a widely used organic compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. Benzamide acts as an inhibitor of PARP and HDAC, leading to the accumulation of DNA damage and ultimately cell death. Benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on benzamide, including the development of new synthetic methods and the identification of new targets for benzamide in cancer cells.
合成方法
Benzamide can be synthesized by the reaction of benzoyl chloride and ammonia in the presence of a catalyst such as copper powder. The reaction produces benzamide and hydrogen chloride gas. Another method of synthesizing benzamide is by the reaction of benzoyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces benzamide and hydrogen chloride gas.
科学研究应用
Benzamide has various applications in scientific research. It is used as a starting material for the synthesis of other organic compounds such as benzamidine, benzylamine, and benzoic acid. Benzamide is also used as a reagent for the detection of amino acids in biological samples. It reacts with amino acids to form a colored product that can be detected by spectrophotometry.
属性
CAS 编号 |
19264-38-1 |
|---|---|
产品名称 |
Benzamide, N-benzoyl-N-(phenylmethyl)- |
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-benzoyl-N-benzylbenzamide |
InChI |
InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI 键 |
NQMLUSZVMOQRIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



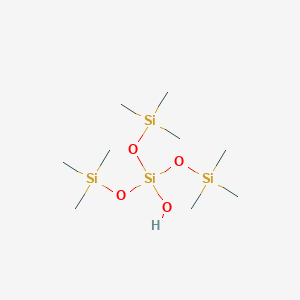

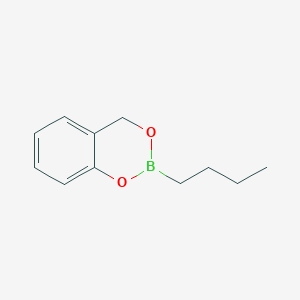
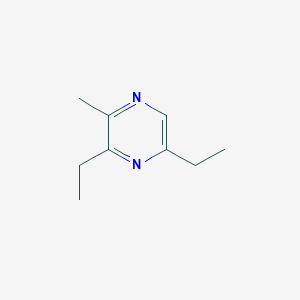
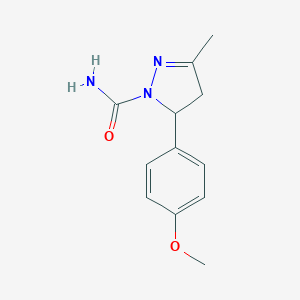
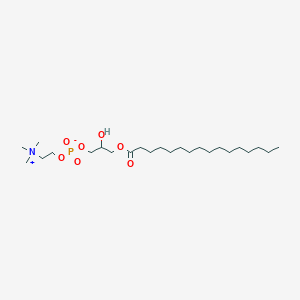
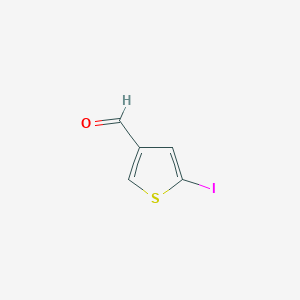
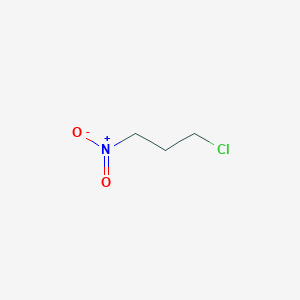
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
